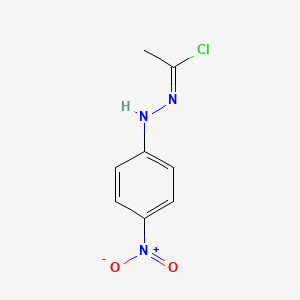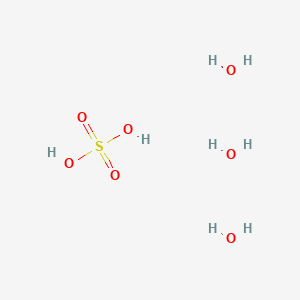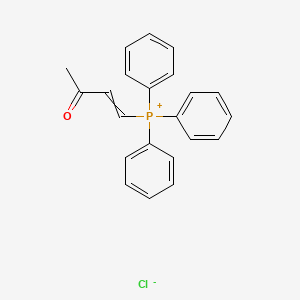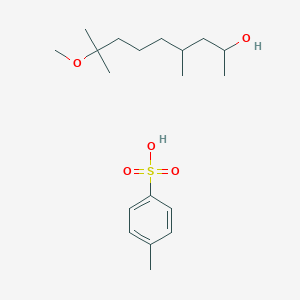
8-Methoxy-4,8-dimethylnonan-2-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-4,8-dimethylnonan-2-ol;4-methylbenzenesulfonic acid is a complex organic compound with a unique structure that combines both an alcohol and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4,8-dimethylnonan-2-ol typically involves the reaction of specific precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-4,8-dimethylnonan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the methoxy group or to alter the oxidation state of the alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
8-Methoxy-4,8-dimethylnonan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 8-Methoxy-4,8-dimethylnonan-2-ol involves its interaction with specific molecular targets. The alcohol and sulfonic acid groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-4,8-dimethylnonan-2-one: Similar structure but with a ketone group instead of an alcohol.
4-Methylbenzenesulfonic acid: Contains the sulfonic acid group but lacks the complex alkyl chain.
2-Methoxy-4,8-dimethylnonan-2-ol: Similar structure but with a different position of the methoxy group
Uniqueness
8-Methoxy-4,8-dimethylnonan-2-ol is unique due to its combination of functional groups and its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
51079-59-5 |
|---|---|
Molecular Formula |
C19H34O5S |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
8-methoxy-4,8-dimethylnonan-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C12H26O2.C7H8O3S/c1-10(9-11(2)13)7-6-8-12(3,4)14-5;1-6-2-4-7(5-3-6)11(8,9)10/h10-11,13H,6-9H2,1-5H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
DMVCADAEDFWKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CCCC(C)(C)OC)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



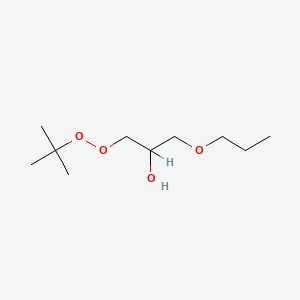
![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
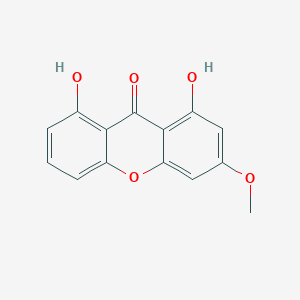
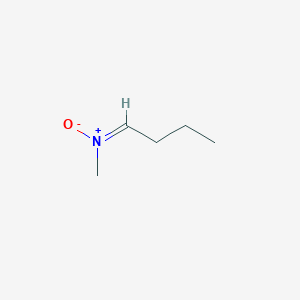
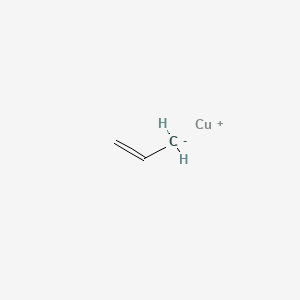
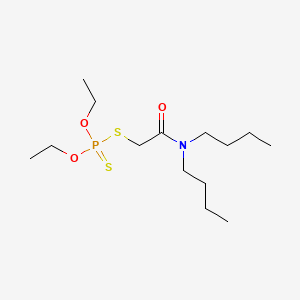
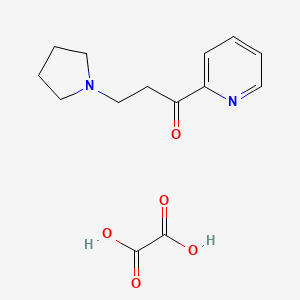
![Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B14662414.png)

